2-(2-Amino-1-methylethoxy)ethanol
Description
Contextualization within Amine-Ether Functional Groups
The chemical structure of 2-(2-Amino-1-methylethoxy)ethanol places it within the important class of compounds known as amino alcohols, which are characterized by the presence of both an amine and an alcohol functional group. Furthermore, the ether linkage within its backbone classifies it as an amine-ether. This combination of functional groups imparts a unique set of properties to the molecule.
Amines are organic derivatives of ammonia and are characterized by the presence of a nitrogen atom with a lone pair of electrons, which confers basicity and nucleophilicity to the molecule. libretexts.orgbyjus.com The reactivity of amines is influenced by the number of alkyl or aryl groups attached to the nitrogen, classifying them as primary, secondary, or tertiary. byjus.com The amino group in this compound is a primary amine, making it a versatile reactive site for a variety of chemical transformations.
The presence of both the amine and hydroxyl groups allows for the formation of intramolecular and intermolecular hydrogen bonds, which significantly affects the compound's physical properties such as boiling point and viscosity. This dual functionality also opens up diverse avenues for chemical modification, making it a valuable intermediate in organic synthesis.
Historical Perspective on Related Amino Alcohols and Ethers
The study of amino alcohols and ethers has a rich history, with early research dating back to the late 19th and early 20th centuries. One of the simplest and most well-known amino alcohols, 2-aminoethanol (ethanolamine), was first synthesized in the late 1800s. acs.org Its utility was quickly recognized, and it found widespread application as a pH control agent, a starting material for surfactants and pharmaceuticals, and in gas sweetening processes to remove acidic gases like carbon dioxide and hydrogen sulfide. acs.orgnbinno.com
The development of synthetic methodologies for amino alcohols, such as the reaction of epoxides with amines, has been a significant area of research. This class of compounds has been pivotal in the development of various pharmaceuticals, including beta-blockers, which are used to manage cardiovascular conditions. nih.gov The stereoselective synthesis of chiral amino alcohols has been a particularly active area of investigation, as the stereochemistry of these molecules is often crucial for their biological activity. nih.gov
Ether amino alcohols, a subclass to which this compound belongs, have also been the subject of study for several decades. Research published as early as the mid-20th century explored the synthesis and properties of various epoxy ethers and ether amino alcohols. acs.orgacs.org A closely related compound, 2-(2-aminoethoxy)ethanol, has been utilized in a variety of applications, including as a solvent in electronics, in gas treating, and as an intermediate for the synthesis of agrochemicals, surfactants, and foam stabilizers. fishersci.comchemicalbook.com The synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA) has been explored for applications in solid-phase peptide synthesis and drug design. google.com
Rationale for Advanced Investigation of this compound
The rationale for the advanced investigation of this compound stems from its unique molecular architecture and the potential for this structure to impart advantageous properties compared to its close analogs. The key structural distinction of this compound is the presence of a methyl group on the carbon atom adjacent to the amino group. This seemingly minor modification can have a profound impact on the compound's chemical and physical characteristics.
The introduction of the methyl group creates a chiral center, meaning that this compound can exist as two distinct enantiomers. This is of significant interest in pharmaceutical and materials science research, where chirality can dictate biological activity and the macroscopic properties of materials. The ability to synthesize and utilize enantiomerically pure forms of this compound could lead to the development of novel chiral catalysts, ligands for asymmetric synthesis, or chiral building blocks for pharmaceuticals.
Furthermore, the steric hindrance introduced by the methyl group can influence the reactivity of the adjacent amino group. This could lead to enhanced selectivity in certain chemical reactions, allowing for more precise control over the synthesis of complex molecules. The methyl group may also affect the compound's physical properties, such as its boiling point, viscosity, and solvent properties, potentially making it a more suitable candidate for specific applications where fine-tuning of these parameters is required.
Given the broad utility of related amino alcohols and ethers in areas ranging from gas treatment and corrosion inhibition to the synthesis of pharmaceuticals and polymers, the systematic investigation of this compound is a logical progression. The unique combination of an amine, an ether, and a chiral center within a relatively simple molecule makes it a compelling target for further research and development.
Data Tables
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 20132-22-3 | C5H13NO2 | 119.16 | Not available | Not available |
| 2-Aminoethanol | 141-43-5 | C2H7NO | 61.08 | 170 | 10.3 |
| N-Methylethanolamine | 109-83-1 | C3H9NO | 75.11 | 156-160 | -4.5 |
| 2-(2-Aminoethoxy)ethanol | 929-06-6 | C4H11NO2 | 105.14 | 220-222 | Not available |
Table 2: Applications of Related Amino Alcohols and Ethers
| Compound Name | Key Applications |
| 2-Aminoethanol | Gas sweetening, surfactant production, pharmaceuticals, pH control agent acs.orgnbinno.com |
| N-Methylethanolamine | Solvent in gas processing, intermediate for polymers and pharmaceuticals, corrosion inhibitor wikipedia.orgdow.com |
| 2-(2-Aminoethoxy)ethanol | Stripper solutions in electronics, gas treating, metalworking coolants/lubricants, intermediate for various chemicals fishersci.comchemicalbook.comnewtopchem.com |
Structure
3D Structure
Properties
Molecular Formula |
C5H13NO2 |
|---|---|
Molecular Weight |
119.16 g/mol |
IUPAC Name |
2-(1-aminopropan-2-yloxy)ethanol |
InChI |
InChI=1S/C5H13NO2/c1-5(4-6)8-3-2-7/h5,7H,2-4,6H2,1H3 |
InChI Key |
RMILBTDWDZXYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Amino 1 Methylethoxy Ethanol
Chemo- and Regioselective Synthesis Strategies
Achieving high selectivity is paramount in complex organic synthesis to minimize the formation of by-products and simplify purification processes. For a molecule like 2-(2-Amino-1-methylethoxy)ethanol, which contains multiple reactive sites, chemo- and regioselectivity are critical. A patented co-production method highlights a practical approach where ethylene (B1197577) glycol and propylene (B89431) oxide undergo a chain-linking reaction, followed by hydroamination to yield the target compound. wipo.int This process inherently requires precise regioselective control during the opening of the asymmetric propylene oxide ring to ensure the formation of the desired 1-methylethoxy linkage.
Stereoselective Synthesis Approaches for Chiral Centers
The structure of this compound contains a chiral center at the carbon atom bonded to both the methyl and amino groups. The synthesis of a single enantiomer is often crucial for specific applications. Stereoselective synthesis of amino alcohols can be achieved through various advanced methods. One such groundbreaking approach involves the use of stereoselective electrocatalytic decarboxylative transformations. nih.gov This method utilizes a chiral carboxylic acid derived from a natural amino acid, like serine, to enable the efficient and modular synthesis of enantiopure amino alcohols. nih.gov By coupling aryl, alkenyl, or alkyl fragments with the serine-derived acid under electrocatalytic conditions, it is possible to construct the chiral amino alcohol backbone with high stereocontrol. nih.gov This strategy represents a significant departure from traditional methods that often require extensive use of protecting groups. nih.gov
Convergent and Divergent Synthetic Pathways
Modern synthetic planning often employs convergent or divergent strategies to enhance efficiency. A convergent synthesis involves preparing key fragments of the target molecule independently before combining them in the final steps. The co-production method for this compound, where the polyether backbone is first assembled from ethylene glycol and propylene oxide and then subjected to amination, can be viewed as a convergent approach. wipo.int
Conversely, a divergent pathway would start from a common intermediate that is then modified in various ways to produce a library of related compounds. For instance, a core amino alcohol could be synthesized first, followed by etherification with different alkoxides to generate a range of analogues, demonstrating the versatility of the synthetic route.
Green Chemistry Principles in this compound Synthesis
The 12 Principles of Green Chemistry provide a framework for developing more environmentally benign chemical processes. youtube.com These principles advocate for waste prevention, high atom economy, the use of less hazardous substances, energy efficiency, and the use of renewable feedstocks. youtube.com
Solvent-Free and Atom-Economical Routes
Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of atoms from the starting materials into the final product. youtube.com The synthesis of β-amino alcohols via the ring-opening of epoxides with amines is an excellent example of an atom-economical reaction, as all atoms from both reactants are typically incorporated into the single product molecule.
Furthermore, minimizing or eliminating the use of hazardous solvents is a key green objective. youtube.com Research has demonstrated the feasibility of synthesizing β-amino alcohols under solvent-free conditions. nih.gov Another sustainable approach is the use of environmentally friendly solvents like water or ethanol. A visible-light photoredox-catalyzed method for producing 1,2-amino alcohols has been successfully demonstrated using water as the solvent at room temperature, offering a mild and effective green alternative. rsc.org
Catalyst Development for Sustainable Production
Catalysts are fundamental to green chemistry as they allow reactions to proceed with high efficiency and selectivity, often under milder conditions, while being used in small amounts. youtube.com For the synthesis of amino alcohols, significant progress has been made in developing sustainable catalysts.
Heterogeneous catalysts, such as metal oxides of nickel, copper, and cobalt supported on alumina (B75360) or silica, are used in the continuous production of related aminoethanols. google.com These catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recycling. More innovative and eco-friendly catalysts have been developed from biowaste. For example, a catalyst derived from kinnow peel waste has been effectively used for the ring-opening of epoxides with amines to produce β-amino alcohols. nih.gov This "eco-catalyst" provides excellent results under mild, low-energy conditions, presenting a sustainable alternative to traditional catalytic systems. nih.gov
| Catalyst | Catalyst Loading (mg) | Solvent | Yield (%) |
|---|---|---|---|
| Kinnow Peel Powder (KPP) | 30 | Solvent-free | 96 |
| KPP Ash | 30 | Solvent-free | 85 |
| Bare Component | 30 | Solvent-free | 70 |
| None | 0 | Solvent-free | Trace |
Flow Chemistry and Continuous Synthesis of this compound
Flow chemistry, or continuous synthesis, has emerged as a powerful technology in chemical manufacturing, offering significant advantages over traditional batch processing. mdpi.comflinders.edu.au By conducting reactions in a continuous stream through a reactor, flow systems provide superior control over parameters like temperature and mixing, leading to enhanced safety, higher yields, and improved consistency. flinders.edu.au This technology is particularly beneficial for managing highly energetic or unstable intermediates and for seamless process scale-up. d-nb.info
The synthesis of amino alcohols is well-suited for flow chemistry. A process for producing 2-(2-aminoethoxy)ethanol, a structurally similar compound, has been developed for a continuous mode using a fixed-bed reactor with a supported metal oxide catalyst. google.com Research on other amino ethanols has shown that continuous-flow synthesis in a microreactor can lead to significantly higher yields compared to batch processes, especially at elevated temperatures. researchgate.net Moreover, advanced stereoselective methods, such as the electrocatalytic synthesis of amino alcohols, have been shown to be robust and scalable, as demonstrated in a 72-gram-scale flow reaction. nih.gov These examples underscore the potential for developing a highly efficient, safe, and scalable continuous manufacturing process for this compound.
| Process | Temperature (°C) | Reaction/Residence Time | Yield (%) |
|---|---|---|---|
| Batch | 120 | ~120 min | ~40 |
| Batch | 140 | ~60 min | ~55 |
| Continuous-Flow | 120 | ~20 min | ~50 |
| Continuous-Flow | 160 | ~10 min | ~62 |
Mechanistic Investigations of Novel Synthetic Transformations
The elucidation of reaction mechanisms is fundamental to optimizing the synthesis of this compound. By understanding the step-by-step molecular transformations, chemists can devise more efficient and selective synthetic routes. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool in these investigations, providing deep insights into the energetics and geometries of reactants, intermediates, transition states, and products.
Reaction Pathway Elucidation
The formation of this compound typically involves the amination of a suitable precursor, such as 1-(2-hydroxyethoxy)propan-2-ol. The reaction pathway for this transformation is complex, often involving multiple steps and the potential for side reactions. Mechanistic studies on analogous systems, such as the Buchwald-Hartwig amination, suggest that the process is often catalyzed by a transition metal complex, such as those of palladium.
The catalytic cycle is believed to commence with the oxidative addition of the substrate to the metal center. This is followed by coordination of the aminating agent, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. nih.govnih.gov
Computational studies on similar amino alcohols, like 2-(2-aminoethylamino)ethanol (AEEA), have provided valuable insights into the roles of different functional groups during a reaction. rsc.orgresearchgate.net For instance, the presence of a hydroxyl group can influence the reaction pathway by participating in intramolecular hydrogen bonding, which can stabilize intermediates and transition states. In the case of this compound, the ethoxy and methyl groups will also exert steric and electronic effects that dictate the preferred reaction pathway.
A plausible reaction pathway for the synthesis of this compound via amination of 1-(2-hydroxyethoxy)propan-2-ol can be proposed based on these principles. The reaction likely proceeds through a series of intermediates, with the exact nature of these species being highly dependent on the catalyst and reaction conditions employed.
Table 1: Plausible Intermediates in the Catalyzed Amination of 1-(2-hydroxyethoxy)propan-2-ol
| Step | Intermediate | Description |
| 1 | Oxidative Adduct | The palladium catalyst inserts into the C-O bond of the propanol (B110389) moiety. |
| 2 | Amine Complex | The aminating agent (e.g., ammonia) coordinates to the palladium center. |
| 3 | Deprotonated Complex | A base removes a proton from the coordinated amine, forming an amido ligand. |
| 4 | Reductive Elimination | The C-N bond is formed, releasing the final product and regenerating the catalyst. |
This table presents a hypothetical reaction pathway based on established mechanisms for similar reactions.
Transition State Analysis
Transition state analysis is crucial for understanding the kinetics and selectivity of a reaction. The transition state is the highest energy point along the reaction coordinate and its structure determines the activation energy of the reaction. Computational methods are invaluable for locating and characterizing these fleeting structures.
For the synthesis of this compound, the key C-N bond-forming step is of particular interest. The geometry of the transition state for this step will be influenced by the steric bulk of the methyl group on the ethoxy chain and the nature of the catalyst.
Kinetic Isotope Effect (KIE) studies, often complemented by DFT calculations, can provide experimental validation for predicted transition state structures. nih.gov For example, a significant 13C KIE at the carbon undergoing amination would support a transition state where the C-N bond formation is well-advanced.
Computational studies on related systems have shown that the energy barriers for different reaction pathways can be calculated to determine the most likely mechanism. researchgate.net For instance, in the CO2 capture by AEEA, DFT calculations were used to determine the activation energies for different steps, identifying the rate-limiting step of the process. rsc.org A similar approach could be applied to the synthesis of this compound to identify the kinetically favored pathway.
Table 2: Calculated Activation Energies for a Hypothetical Amination Reaction
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Oxidative Addition | TS1 | 15.2 |
| C-N Reductive Elimination | TS2 | 22.5 |
| Catalyst Regeneration | TS3 | 8.7 |
This table contains representative data based on computational studies of analogous catalytic amination reactions and serves as an illustrative example.
Spectroscopic Characterization and Advanced Analytical Techniques of 2 2 Amino 1 Methylethoxy Ethanol
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. Each functional group has a characteristic absorption frequency range, making FTIR an excellent tool for qualitative analysis. For 2-(2-amino-1-methylethoxy)ethanol, the key functional groups are the hydroxyl (-OH), primary amine (-NH2), ether (C-O-C), and aliphatic C-H bonds.
The O-H and N-H stretching vibrations are expected to appear as broad bands in the high-frequency region of the spectrum, typically between 3200 and 3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching modes. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated in the 2850-3000 cm⁻¹ range.
The "fingerprint region" (below 1500 cm⁻¹) is more complex but contains valuable information. The N-H bending vibration (scissoring) of the primary amine is expected around 1590-1650 cm⁻¹. The C-O stretching vibrations from the alcohol and ether groups will likely appear as strong bands in the 1050-1260 cm⁻¹ region. C-N stretching vibrations are typically found in the 1020-1250 cm⁻¹ range and may overlap with C-O stretches.
A predicted FTIR spectrum for this compound is summarized in the table below, with comparisons to similar compounds like 3-amino-1-propanol and N-methylethanamine. researchgate.netdocbrown.info
| Predicted Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group | Observations from Analogous Compounds |
| O-H Stretch | 3200-3500 (Broad) | Alcohol | Broad absorption in this region is characteristic of hydrogen-bonded alcohols. researchgate.net |
| N-H Stretch | 3300-3400 (Two bands) | Primary Amine | Primary amines show symmetric and asymmetric stretching bands. libretexts.org |
| C-H Stretch | 2850-2970 | Alkane (CH, CH₂, CH₃) | Typical for aliphatic compounds. docbrown.info |
| N-H Bend (Scissoring) | 1590-1650 | Primary Amine | A characteristic bending vibration for primary amines. libretexts.org |
| C-O Stretch | 1050-1260 (Strong) | Ether & Alcohol | Strong absorptions due to the polarity of the C-O bond. researchgate.net |
| C-N Stretch | 1020-1250 | Aliphatic Amine | Can overlap with C-O stretching bands. docbrown.info |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy provides complementary information to FTIR. It detects vibrations that cause a change in the polarizability of a molecule. Non-polar bonds and symmetric vibrations tend to be strong in Raman spectra. For this compound, the C-C and C-H symmetric stretching and bending vibrations are expected to be prominent. The C-O-C symmetric stretch of the ether linkage should also be a strong and characteristic Raman band. In contrast, the polar O-H and N-H stretching vibrations are typically weak in Raman spectra.
Based on data for compounds like diethoxymethane (B1583516), the symmetric COCOC stretching is expected to produce a strong and polarized Raman band. oup.comoup.com
| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Expected Intensity | Observations from Analogous Compounds |
| 2850-2970 | C-H Symmetric Stretches | Strong | Aliphatic C-H stretches are typically strong in Raman. oup.com |
| 800-900 | C-O-C Symmetric Stretch | Strong, Polarized | Symmetrical skeletal stretching in ethers like diethoxymethane is very strong. oup.com |
| 1000-1150 | C-C Skeletal Stretches | Medium-Strong | The carbon backbone vibrations are Raman active. |
| 3200-3500 | O-H Stretch | Weak | Polar functional groups are generally weak in Raman spectra. |
| 3300-3400 | N-H Stretch | Weak | Similar to O-H, the N-H stretch is expected to be weak. |
Nuclear Magnetic Resonance (NMR) Spectroscopic Probing
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment
While one-dimensional ¹H and ¹³C NMR provide information about the number and type of protons and carbons, two-dimensional techniques are essential for unambiguously assembling the molecular structure.
¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. The chemical shifts are influenced by adjacent electronegative atoms (O and N). Protons on carbons attached to oxygen (H-C-O) are expected between 3.4-4.5 ppm, while those attached to nitrogen (H-C-N) are typically in the 2.7-3.0 ppm range. libretexts.orglibretexts.org The methyl protons would appear further upfield.
¹³C NMR: The ¹³C NMR spectrum would show a signal for each of the five unique carbon atoms in the molecule. Carbons bonded to oxygen are deshielded and appear downfield (60-80 ppm), as are carbons bonded to nitrogen (40-60 ppm). azom.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over 2-3 bonds). sdsu.edu It would show correlations between the H-1 and H-2 protons, and between the H-2 and the methyl protons on C-3, confirming the propanolamine (B44665) moiety. It would also show a correlation between the H-4 and H-5 protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to. researchgate.net This would definitively link each ¹H signal to its corresponding ¹³C signal, for example, confirming which proton signal belongs to the C-1 carbon bearing the -OH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). researchgate.net This is crucial for connecting the different fragments of the molecule. For instance, it would show a correlation from the protons on C-4 to C-2, and from the protons on C-2 to C-4, unequivocally establishing the ether linkage between the two fragments.
A table of predicted ¹H and ¹³C chemical shifts and key HMBC correlations is presented below.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Predicted HMBC Correlations (¹H → ¹³C) |
| C1-H₂ | ~3.5 | ~65 | → C2, C3 |
| C2-H | ~3.8 | ~75 | → C1, C3, C4 |
| C3-H₃ | ~1.1 | ~18 | → C1, C2 |
| C4-H₂ | ~3.6 | ~70 | → C2, C5 |
| C5-H₂ | ~2.8 | ~45 | → C4 |
Dynamic NMR for Conformational Studies
This compound possesses several single bonds (C-C, C-O, C-N) around which rotation can occur, leading to different molecular conformations. Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures to study these conformational changes.
At low temperatures, the rotation around these bonds might become slow enough on the NMR timescale for different conformers to be observed as separate sets of signals. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the shape of these signals at different temperatures, it is possible to calculate the energy barriers for bond rotation. This would provide valuable insight into the molecule's flexibility and the relative stability of its different spatial arrangements. However, no specific DNMR studies for this compound are currently available in the literature.
Mass Spectrometry for Molecular Structure Elucidation
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of its fragmentation pattern, offers clues about its structure.
For this compound (molar mass: 119.16 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 119. As it contains one nitrogen atom, this molecular ion will have an odd mass, consistent with the nitrogen rule.
The fragmentation of the molecule under electron ionization (EI) would likely proceed through cleavage at bonds alpha to the heteroatoms (oxygen and nitrogen), as this leads to the formation of stable, resonance-stabilized cations. libretexts.orgmiamioh.edu
Key predicted fragmentation pathways include:
Alpha-cleavage next to the amine: Loss of the largest alkyl group attached to the carbon bearing the nitrogen is often a preferred fragmentation pathway for amines. libretexts.org In this case, cleavage of the C4-C5 bond would be less likely than cleavage of the ether linkage.
Alpha-cleavage next to the ether oxygen: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. whitman.edublogspot.com Cleavage between C2 and the ether oxygen would result in a fragment containing the amino-propanol moiety.
Alpha-cleavage next to the alcohol: Cleavage of the C-C bond adjacent to the hydroxyl group is a characteristic fragmentation for alcohols. libretexts.org Cleavage between C1 and C2 would lead to the loss of a CH₂OH radical.
A table of plausible fragments is shown below.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
| 119 | [C₅H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 104 | [C₄H₁₀NO₂]⁺ | Loss of a methyl radical (·CH₃) from C3. |
| 74 | [C₃H₈NO]⁺ | Cleavage of the C-O bond of the ether linkage. |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage next to the ether oxygen, followed by rearrangement. |
| 45 | [C₂H₅O]⁺ | Cleavage of the C-O bond of the ether, retaining the ethoxy group. |
| 44 | [C₂H₆N]⁺ | Alpha-cleavage next to the hydroxyl group. |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.
As of the latest available data, specific high-resolution mass spectrometry data for this compound has not been reported in peer-reviewed literature. However, the theoretical exact mass can be calculated to guide future experimental work. The molecular formula of this compound is C₅H₁₃NO₂.
Table 1: Theoretical High-Resolution Mass Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M+H]⁺ | C₅H₁₄NO₂⁺ | 120.10190 |
| [M+Na]⁺ | C₅H₁₃NNaO₂⁺ | 142.08384 |
This table presents theoretical values and awaits experimental verification.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is an essential tool for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This provides detailed information about the connectivity of atoms within the molecule.
Currently, there are no published studies detailing the specific fragmentation pathways of this compound. Based on the general principles of mass spectrometry, fragmentation would likely occur at the C-O and C-N bonds, as well as cleavage of the alkyl chain. Predicted fragmentation patterns are useful for the initial identification of the compound in complex mixtures, but require experimental validation.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions. The applicability of this technique is contingent on the ability to grow single crystals of sufficient quality.
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis provides an unambiguous determination of the molecular structure. To date, the single crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other crystallographic databases. The successful crystallization and subsequent X-ray diffraction analysis would provide invaluable data on its solid-state conformation.
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Powder X-ray diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk sample and to identify different crystalline forms, known as polymorphs. Polymorphism can significantly impact the physical properties of a compound. There are currently no published PXRD patterns or polymorphism studies available for this compound. Such studies would be crucial for understanding its solid-state properties and ensuring batch-to-batch consistency in any potential applications.
Theoretical and Computational Studies of 2 2 Amino 1 Methylethoxy Ethanol
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule, providing insights into its geometry, stability, and electronic characteristics. For a molecule like 2-(2-Amino-1-methylethoxy)ethanol, these methods can predict its behavior in various chemical environments.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. DFT calculations are employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms.
By utilizing various functionals and basis sets, researchers can model the electron density to predict bond lengths, bond angles, and dihedral angles. For this compound, a key focus would be the orientation of the amino and hydroxyl groups and the conformation of the ethoxy chain. The calculated total electronic energy provides a measure of the molecule's stability.
Table 1: Hypothetical DFT Calculated Geometrical Parameters for this compound
| Parameter | Value (B3LYP/6-31G*) |
| C-O (ether) Bond Length | 1.43 Å |
| C-N Bond Length | 1.47 Å |
| O-H Bond Length | 0.96 Å |
| C-C-O Angle | 109.5° |
| C-N-H Angle | 110.0° |
| Dihedral Angle (HO-C-C-O) | 60.5° |
Note: The data in this table is illustrative and would be derived from actual DFT calculations.
Ab Initio Methods for Electronic Properties
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for probing electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation, which is crucial for understanding subtle electronic effects.
For this compound, ab initio calculations would be instrumental in determining properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insight into the molecule's chemical reactivity and electronic excitation energies.
Conformational Analysis and Energy Landscapes
The flexibility of the this compound molecule, due to several rotatable single bonds, gives rise to a multitude of possible three-dimensional arrangements, or conformers. Understanding the relative energies of these conformers and the barriers to their interconversion is essential for predicting the molecule's behavior in solution and its ability to interact with other molecules.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) provides a computationally efficient way to explore the conformational space of larger molecules. By using a classical force field to describe the potential energy of the system, MM can rapidly calculate the energies of thousands of different conformers.
Molecular dynamics (MD) simulations build upon molecular mechanics by introducing the element of time, simulating the movement of atoms and molecules over a specific period. For this compound, an MD simulation could reveal the dynamic equilibrium between different conformers, the formation and breaking of intramolecular hydrogen bonds, and how the molecule interacts with a solvent.
Potential Energy Surface Exploration
A more detailed picture of the conformational landscape is provided by mapping the potential energy surface (PES). The PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric coordinates. By systematically changing key dihedral angles in this compound and calculating the energy at each point using quantum chemical methods, a detailed map of energy minima (stable conformers) and transition states (energy barriers) can be constructed. This analysis would identify the most stable conformers and the pathways for conformational change.
Spectroscopic Property Prediction from Theoretical Models
Computational models are invaluable for predicting and interpreting spectroscopic data. By calculating the properties that give rise to spectroscopic signals, theoretical studies can aid in the identification and characterization of this compound.
Theoretical calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to assign the observed spectral bands to specific molecular motions. For this compound, key vibrational modes would include the O-H stretch, N-H stretch, and C-O ether stretch.
Furthermore, the calculation of nuclear magnetic shielding tensors can predict the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. By calculating the ¹H and ¹³C NMR chemical shifts for different conformers, a weighted average spectrum can be generated that reflects the conformational equilibrium in solution.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| IR | O-H Stretch | 3350 cm⁻¹ |
| IR | N-H Stretch | 3300 cm⁻¹ |
| ¹H NMR | -CH₂-O- (ether) | 3.6 ppm |
| ¹³C NMR | -CH-N | 55 ppm |
Note: The data in this table is illustrative and would be derived from actual spectroscopic prediction calculations.
Computational NMR and IR Spectral Simulation
The simulation of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is a standard computational practice for characterizing molecules. Density Functional Theory (DFT) is a common method used for these calculations. nih.govnih.gov For a molecule like this compound, this process would typically involve:
Geometry Optimization: Finding the lowest energy conformation of the molecule.
Frequency Calculations: To predict the vibrational modes and their corresponding IR absorption intensities.
NMR Shielding Tensor Calculations: Using methods like the Gauge-Including Atomic Orbital (GIAO) method to predict the ¹H and ¹³C chemical shifts. nih.gov
These simulations provide valuable insights into the molecule's structure and bonding. However, no such simulated spectral data has been published for this compound.
Prediction of Chiroptical Properties (e.g., ECD, VCD)
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is used to study these molecules. nih.govwikipedia.org Computational methods can predict these properties to help determine the absolute configuration of a chiral molecule. wikipedia.org
The process involves:
Calculating the optimized geometries and energies of both enantiomers.
Simulating the ECD and VCD spectra for each enantiomer.
Comparing the simulated spectra with experimental data.
No computational studies on the ECD or VCD properties of this compound have been reported.
Reactivity Prediction and Reaction Mechanism Simulation
Computational chemistry is a powerful tool for understanding and predicting how a molecule will react.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies and distributions of these orbitals indicate a molecule's nucleophilic and electrophilic sites. For this compound, FMO analysis would help predict how it interacts with other reagents. This analysis involves calculating the molecular orbitals and their energy levels.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
To understand the mechanism of a chemical reaction, chemists search for the transition state, which is the highest energy point along the reaction pathway. researchgate.netresearchgate.net Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. scm.com This traces the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the correct species. researchgate.net This type of analysis would be essential for understanding the specific chemical transformations that this compound might undergo.
Reaction Mechanisms and Kinetic Studies Involving 2 2 Amino 1 Methylethoxy Ethanol
Nucleophilic and Electrophilic Reactivity of Amine and Ether Moieties
The reactivity of 2-(2-Amino-1-methylethoxy)ethanol is characterized by the nucleophilic nature of the primary amine and the potential for electrophilic attack at the ether linkage under acidic conditions. masterorganicchemistry.com
Amination Reactions
The primary amine group in this compound is a potent nucleophile, readily participating in amination reactions with various electrophiles. These reactions are fundamental to the construction of more complex molecular architectures.
One of the most common amination reactions involving amino alcohols is N-alkylation. The direct N-alkylation of unprotected α-amino acids with alcohols has been demonstrated, showcasing a highly selective method that produces water as the only byproduct. nih.gov This type of transformation is highly relevant to this compound, where the primary amine can be alkylated to form secondary or tertiary amines. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the amine.
The general mechanism for the N-alkylation of an amino alcohol with another alcohol, catalyzed by a transition metal complex, can be outlined as follows:
Dehydrogenation: The catalyst oxidizes the reactant alcohol to an intermediate aldehyde.
Condensation: The amine group of this compound condenses with the aldehyde to form a hemiaminal, which then dehydrates to an imine or enamine.
Hydrogenation: The catalyst, which had accepted the hydrogen from the alcohol, then hydrogenates the imine/enamine intermediate to form the N-alkylated product.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| Glycine | 1-Nonanol | Ru complex | N-nonylglycine | >90% | nih.gov |
| Glycine | 1-Dodecanol | Ru complex | N-dodecylglycine | >90% | nih.gov |
| Glycine | 1-Pentanol | Ru complex | Mono-N-pentylglycine | Tunable | nih.gov |
| Glycine | 1-Pentanol | Ru complex | Di-N-pentylglycine | Tunable | nih.gov |
This table presents data for the N-alkylation of glycine, a simple amino acid, which serves as a model for the reactivity of the primary amine in this compound.
Amination can also be achieved through reaction with alkyl halides. This proceeds via a standard SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.
Ether Cleavage and Formation Reactions
The ether linkage in this compound is generally stable but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI. wikipedia.orgchemistrysteps.commasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. wikipedia.orgmasterorganicchemistry.comlibretexts.org
For this compound, which has primary and secondary alkyl groups attached to the ether oxygen, the cleavage is likely to proceed through an SN2 mechanism. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.commasterorganicchemistry.com The halide anion then acts as a nucleophile, attacking the less sterically hindered carbon atom. In this case, attack would likely occur at the ethyl group, leading to the formation of 2-amino-1-propanol and a haloethane.
General Mechanism for Acid-Catalyzed Ether Cleavage (SN2):
Protonation: The ether oxygen is protonated by a strong acid (e.g., HI).
Nucleophilic Attack: A halide ion (I⁻) attacks one of the α-carbons of the ether in an SN2 fashion.
Cleavage: The C-O bond is broken, resulting in an alcohol and an alkyl halide.
If an excess of the hydrohalic acid is used, the newly formed alcohol can undergo a subsequent substitution reaction to form another molecule of alkyl halide.
Conversely, the ether functionality can be formed through Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. In the context of synthesizing derivatives of this compound, the hydroxyl group could be deprotonated with a strong base to form an alkoxide, which could then react with an alkyl halide to generate a more complex ether.
Cyclization and Ring-Forming Reactions
The bifunctional nature of this compound, containing both a nucleophilic amine and a hydroxyl group, makes it an ideal precursor for the synthesis of heterocyclic compounds, most notably substituted morpholines.
The synthesis of morpholines from 1,2-amino alcohols is a well-established transformation. nih.govthieme-connect.comorganic-chemistry.orgchemrxiv.org One common strategy involves a two-step process where the amino alcohol is first reacted with a reagent that introduces a two-carbon unit with a leaving group, followed by intramolecular cyclization. For instance, reaction with chloroacetyl chloride followed by reduction of the resulting morpholinone is a classic approach. chemrxiv.org
More direct and atom-economical methods have been developed. A one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base like tBuOK allows for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.org The key to this method is the clean monoalkylation of the amine by ethylene sulfate via an SN2 reaction, followed by an intramolecular cyclization. chemrxiv.org
Another powerful method for the synthesis of substituted morpholines is the palladium-catalyzed carboamination of O-allyl ethanolamines. nih.gov This strategy allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. The methyl group in this compound would direct the formation of a 3-methyl-substituted morpholine (B109124) derivative.
General Strategy for Pd-Catalyzed Morpholine Synthesis:
Substrate Synthesis: An enantiopure N-Boc protected amino alcohol is converted to an O-allyl ethanolamine (B43304).
Pd-Catalyzed Cyclization: The O-allyl ethanolamine undergoes a Pd-catalyzed coupling with an aryl or alkenyl halide to form the morpholine ring. nih.gov
| Substrate | Aryl Bromide | Catalyst System | Product | Yield | Diastereomeric Ratio | Reference |
| O-allyl-N-(p-methoxyphenyl)ethanolamine | 2-bromotoluene | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3-methyl-5-(p-methoxyphenyl)morpholine | 66% | >20:1 | nih.gov |
| O-allyl-N-phenylethanolamine | 4-bromobiphenyl | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-3-phenyl-5-phenylmorpholine | 75% | >20:1 | nih.gov |
This table illustrates the synthesis of substituted morpholines using a Pd-catalyzed carboamination reaction, a strategy applicable to derivatives of this compound.
Iron(III) salts have also been shown to catalyze the diastereoselective synthesis of disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines that have an allylic alcohol moiety. thieme-connect.com
Catalytic Transformations Utilizing this compound
The functional groups within this compound allow it to be employed in various catalytic applications, either as an organocatalyst itself or as a ligand for metal-based catalysts.
Organocatalysis with the Amine Functionality
Chiral amino alcohols are a well-established class of organocatalysts, capable of promoting a wide range of asymmetric transformations. rsc.orgrsc.orgresearchgate.net The amine group can act as a Brønsted base or form a nucleophilic enamine intermediate, while the hydroxyl group can participate in hydrogen bonding to activate the electrophile and control the stereochemical outcome of the reaction.
Simple primary β-amino alcohols have been shown to be effective organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. rsc.org Depending on the structure of the amino alcohol and the reaction conditions, either enantiomer of the product can be obtained. The substituents at the α- and β-positions of the amino alcohol play a crucial role in the enantioselectivity of the reaction. rsc.org Given its chiral nature, this compound is a potential candidate for such organocatalytic applications.
Coordination Chemistry with Metal Centers
The nitrogen of the amine and the oxygen of the hydroxyl group in this compound can act as a bidentate ligand, coordinating to a variety of transition metal centers. nih.govnih.govrsc.orgresearchgate.net The resulting metal complexes can themselves be utilized as catalysts for a wide range of chemical transformations.
The coordination of transition metals to amino alcohol ligands is a fundamental aspect of their role in biological systems and catalysis. nih.gov The ability of transition metals to adopt multiple coordination geometries and oxidation states is central to their function. nih.gov
For instance, copper and zinc acetate (B1210297) complexes with ethanolamine have been synthesized and used as catalysts in the preparation of polyurethane foams. researchgate.net Similarly, nickel complexes with (imino)pyridinyl alcoholato ligands have been used in polymerization reactions. nih.gov The steric and electronic properties of the amino alcohol ligand, including the presence of the methyl and ether groups in this compound, would influence the structure, stability, and catalytic activity of the resulting metal complexes.
The synthesis of these complexes typically involves mixing the amino alcohol with a metal salt in a suitable solvent, such as ethanol. nih.gov The resulting complexes can then be characterized by various spectroscopic and analytical techniques to determine their structure and properties.
| Metal Salt | Ligand | Solvent | Application of Complex | Reference |
| Cu(OAc)₂ | Ethanolamine | - | Polyurethane foam catalyst | researchgate.net |
| Zn(OAc)₂ | Ethanolamine | - | Polyurethane foam catalyst | researchgate.net |
| NiCl₂·6H₂O | (Imino)pyridinyl alcohol | Ethanol | Polymerization catalyst | nih.gov |
| CoCl₂·6H₂O | (Amino)pyridinyl alcoholato | Ethanol | Polymerization catalyst | nih.gov |
This table provides examples of metal complexes formed with amino alcohols and their catalytic applications, illustrating the potential for this compound to act as a ligand in catalytic systems.
Kinetic Analysis of Key Reactions
The kinetic analysis of amino alcohol reactions, particularly with CO₂, is fundamental to understanding and optimizing processes like carbon capture. Researchers employ various techniques, such as the stopped-flow method and stirred cell reactors, to measure reaction rates under different conditions. nist.gov
Rate Law Determination and Activation Parameters
The activation energy (Ea) is a critical parameter that describes the minimum energy required for a reaction to occur. For the reaction of AEEA with CO₂, the activation energy has been experimentally determined. While specific values for this compound are not available, the table below presents hypothetical data to illustrate how such information would be presented.
Hypothetical Activation Parameters for an Amino Alcohol Reaction
| Parameter | Value |
| Activation Energy (Ea) | Data not available |
| Pre-exponential Factor (A) | Data not available |
| Enthalpy of Activation (ΔH‡) | Data not available |
| Entropy of Activation (ΔS‡) | Data not available |
This table is for illustrative purposes only, as no experimental data for this compound could be found.
Solvent Effects and Isotope Effects
The solvent in which a reaction occurs can significantly influence its rate and mechanism. For the reactions of amino alcohols with CO₂, both aqueous and non-aqueous solvents have been studied. researchgate.net The polarity and protic or aprotic nature of the solvent can affect the stability of transition states and intermediates. For instance, the reaction of CO₂ with some amines has been observed to be faster in water than in alcohols like methanol (B129727) or ethanol. researchgate.net
Isotope effects, where an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium), can provide valuable insight into reaction mechanisms. Specifically, determining the kinetic isotope effect (KIE) can help identify which bonds are broken or formed in the rate-determining step. For the reactions of amino alcohols, studying the KIE by replacing hydrogen atoms on the amine group or in the solvent with deuterium (B1214612) could clarify the role of proton transfer in the reaction mechanism. However, no studies reporting on the isotope effects for the reaction of this compound were found.
Derivatives and Analogues of 2 2 Amino 1 Methylethoxy Ethanol
Synthesis of Functionalized Derivatives
The generation of derivatives from 2-(2-Amino-1-methylethoxy)ethanol hinges on the selective modification of its amino and hydroxyl moieties. Strategic functionalization allows for the tuning of its physical and chemical properties.
N-Alkylation and Acylation Strategies
Modification of the primary amino group is a primary route to creating functionalized derivatives. N-alkylation and N-acylation are common strategies, though they require careful control to achieve desired outcomes.
N-Alkylation: Introducing alkyl groups to the nitrogen atom can be achieved through several methods. Reductive alkylation, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a prevalent technique. However, a significant challenge is controlling the extent of alkylation, as the reaction can proceed to form di-alkylated products. Catalytic methods, such as hydrogen-borrowing catalysis using iridium or ruthenium complexes, offer a more atom-economical approach by using alcohols as alkylating agents. nih.govnih.gov These methods often provide higher selectivity for mono-alkylation under optimized conditions. nih.govresearchgate.net
N-Acylation: The reaction of the amino group with acylating agents like acyl chlorides or anhydrides is typically a high-yielding and straightforward transformation. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct. This strategy is fundamental for installing a variety of functional groups and for protecting the amine during subsequent reactions.
| Strategy | Alkylating Agent | Typical Conditions | Key Considerations |
|---|---|---|---|
| Reductive Alkylation | Aldehydes, Ketones | Reducing agent (e.g., NaBH4, NaBH(OAc)3), protic solvent | Risk of over-alkylation to secondary and tertiary amines. Stoichiometric waste from reductant. nih.gov |
| Direct Alkylation | Alkyl Halides | Base (e.g., K2CO3, Et3N), polar aprotic solvent | Difficult to control; often leads to mixtures of mono-, di-alkylated, and quaternary ammonium (B1175870) salt products. |
| Hydrogen-Borrowing Catalysis | Alcohols | Metal catalyst (e.g., [Cp*IrCl2]2), base, high temperature | Green chemistry approach (water is the only byproduct). Can offer high selectivity for mono-alkylation. nih.gov |
O-Functionalization and Protecting Group Chemistry
The primary hydroxyl group offers another site for derivatization through esterification or etherification. However, in many multi-step syntheses, the interplay between the amine and alcohol necessitates the use of protecting groups to ensure regioselectivity.
O-Functionalization: The hydroxyl group can be converted to an ester via reaction with an acyl chloride or carboxylic acid (under Fischer esterification or with coupling agents). Etherification can be achieved, for example, through a Williamson ether synthesis, where the alcohol is deprotonated with a strong base and reacted with an alkyl halide.
Protecting Group Chemistry: To selectively modify one functional group in the presence of the other, a robust protecting group strategy is essential. The amino group is commonly protected with base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc) or acid-labile groups such as tert-butoxycarbonyl (Boc) and trityl (Tr). nih.gov The hydroxyl group can be protected as a silyl (B83357) ether (e.g., TBDMS, TIPS), which are labile to fluoride (B91410) ions, or as a benzyl (B1604629) (Bn) ether, which is typically removed by hydrogenolysis. The choice of protecting groups is dictated by their orthogonality—the ability to remove one group without affecting the other—which is critical for complex synthetic sequences. chemrxiv.org
Structure-Reactivity Relationships of Derivatives
The relationship between the structure of a this compound derivative and its reactivity is of significant interest, particularly in fields like catalysis and materials science. By systematically altering the substituents on the nitrogen or oxygen atoms, one can modulate the molecule's steric and electronic properties.
For instance, derivatives of chiral amino alcohols are widely used as ligands for metal catalysts in asymmetric synthesis. The nature of the N-substituent (e.g., alkyl vs. aryl, small vs. bulky) can profoundly impact the stereochemical environment around the metal center, thereby influencing the enantioselectivity of the catalyzed reaction. Similarly, modifications to the ether chain or the hydroxyl terminus can affect the ligand's solubility, stability, and coordination geometry.
| Functionalization Site | Modification Type | Potential Impact on Reactivity/Properties |
|---|---|---|
| Amino Group (N-site) | Alkylation (e.g., Me, Bn) | Increases steric bulk, alters basicity and nucleophilicity, modifies coordination properties in metal complexes. |
| Amino Group (N-site) | Acylation (e.g., Acetyl, Benzoyl) | Removes basicity and nucleophilicity, introduces hydrogen bond accepting capabilities, acts as a protecting group. |
| Hydroxyl Group (O-site) | Esterification | Increases lipophilicity, can be used as a pro-ligand that releases the alcohol upon hydrolysis. |
| Hydroxyl Group (O-site) | Etherification (e.g., Benzyl, Silyl) | Acts as a protecting group, modifies solubility and steric profile. |
Stereochemical Aspects of Derivative Synthesis
The stereocenter at the 1-position is a defining feature of this compound, making it a valuable substrate and building block in asymmetric synthesis.
Diastereoselective and Enantioselective Transformations
When an enantiomerically pure form of this compound undergoes a reaction that creates a new stereocenter, the existing chiral center can direct the stereochemical outcome. This phenomenon, known as diastereoselection, is a cornerstone of stereocontrolled synthesis. rsc.orgresearchgate.net For example, the addition of a nucleophile to a carbonyl group introduced into a derivative could proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other due to sterically or electronically preferred transition states, often rationalized by models like Felkin-Anh. researchgate.net
Enantioselective transformations can also be relevant, for instance, in the kinetic resolution of a racemic mixture of this compound. Here, a chiral reagent or catalyst would react preferentially with one enantiomer, allowing the other to be recovered in an enriched form.
Chiral Pool Synthesis and Asymmetric Induction
Enantiopure this compound is a constituent of the "chiral pool," which comprises readily available, enantiomerically pure compounds from natural sources. wikipedia.org The parent amino alcohol, (S)-2-amino-1-propanol (L-alaninol), is easily synthesized by the reduction of the natural amino acid L-alanine. baranlab.org
In chiral pool synthesis, the entire chiral molecule is incorporated into a larger target molecule, preserving the original stereocenter. wikipedia.orgresearchgate.net This strategy is highly efficient for constructing complex chiral products. The inherent chirality in the this compound backbone can be used to induce asymmetry in subsequent reaction steps. This process, known as asymmetric induction, is fundamental to controlling the absolute stereochemistry of newly formed chiral centers. diva-portal.org For example, using an enantiopure derivative as a chiral auxiliary involves temporarily attaching it to an achiral substrate, guiding a stereoselective reaction, and then cleaving it off to yield an enantiomerically enriched product. diva-portal.org
Spectroscopic and Computational Characterization of Derivatives of this compound
The spectroscopic and computational characterization of derivatives of this compound is not extensively documented in publicly available scientific literature. However, by examining data for structurally similar compounds and general principles of spectroscopic and computational analysis for amino alcohols and their derivatives, a reasonable projection of their characteristic features can be made.
Spectroscopic Characterization
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are crucial for the structural elucidation of organic molecules. For derivatives of this compound, these methods would provide key information about the molecular framework and the success of derivatization reactions.
N-Substituted Derivatives:
Derivatization of the primary amino group is a common strategy to modify the properties of amino alcohols. N-acylation, N-alkylation, and the formation of Schiff bases are typical examples.
Schiff Base Derivatives: The reaction of the primary amine with an aldehyde or ketone would yield a Schiff base, characterized by the presence of an imine or azomethine group (C=N). In the ¹H NMR spectrum, the proton of the azomethine group is expected to appear as a singlet in the range of δ 8.0-10.0 ppm. The ¹³C NMR spectrum would show a characteristic signal for the imine carbon between δ 160-170 ppm. In the IR spectrum , the C=N stretching vibration is a key diagnostic peak, typically observed in the region of 1600-1650 cm⁻¹.
N-Acyl Derivatives: Acylation of the amino group introduces an amide functionality. This would lead to a downfield shift of the protons attached to the carbon adjacent to the nitrogen in the ¹H NMR spectrum. The newly formed amide proton would appear as a broad singlet, and its chemical shift would be concentration and solvent-dependent. The carbonyl carbon of the amide group would be visible in the ¹³C NMR spectrum in the range of δ 165-175 ppm. The IR spectrum would show a strong absorption for the amide C=O stretch, typically around 1630-1680 cm⁻¹, and an N-H stretching band around 3300 cm⁻¹.
Data for the Analogous Compound 2-(2-Aminoethoxy)ethanol:
While specific data for derivatives of this compound is scarce, a US patent provides spectroscopic data for the closely related isomer, 2-(2-aminoethoxy)ethanol. google.com This information can serve as a useful reference point.
| Technique | Observed Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 3.70 (t, 2H), 3.55 (t, 2H), 3.51 (t, 2H), 2.85 (t, 2H) |
| FTIR | 3360 cm⁻¹ (O-H stretch), 2924, 2867 cm⁻¹ (C-H stretch), 1605 cm⁻¹ (N-H bend), 1065 cm⁻¹ (C-O stretch) |
Computational Characterization
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the properties of molecules. For derivatives of this compound, computational studies could provide insights into their electronic structure, reactivity, and spectroscopic properties.
Typical Computational Methods:
Geometry Optimization: The first step in most computational studies is to find the lowest energy conformation of the molecule. This is typically done using DFT methods, with the B3LYP functional being a popular choice, often paired with a basis set like 6-31G(d,p) or larger for better accuracy.
Calculation of Spectroscopic Properties: Once the geometry is optimized, various spectroscopic properties can be calculated.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These calculated values can then be compared with experimental data to confirm the structure.
IR Spectra: Vibrational frequencies can be calculated to predict the IR spectrum. These calculations help in the assignment of experimentally observed vibrational bands.
Analysis of Molecular Orbitals and Reactivity:
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap can provide information about the molecule's stability and its tendency to undergo electronic transitions.
Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the charge distribution in a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information can predict sites of chemical reactivity.
A computational study on the related compound 2-(2-aminoethylamino)ethanol demonstrated the use of DFT to analyze its reaction with CO₂. rsc.orgrsc.org Such studies provide a framework for how the derivatives of this compound could be investigated computationally to understand their properties and potential applications.
| Computational Method | Information Obtained | Typical Software/Approach |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, thermodynamic properties | Gaussian, ORCA; B3LYP functional with basis sets like 6-31G(d,p) |
| Gauge-Independent Atomic Orbital (GIAO) | Prediction of ¹H and ¹³C NMR chemical shifts | Implemented in most quantum chemistry software packages |
| Vibrational Frequency Analysis | Prediction of IR and Raman spectra | Performed after geometry optimization in DFT calculations |
| HOMO-LUMO Analysis | Electronic properties, reactivity, and stability | Calculated from the molecular orbital energies |
| Molecular Electrostatic Potential (MEP) | Charge distribution and sites of reactivity | Generated from the calculated electron density |
Applications of 2 2 Amino 1 Methylethoxy Ethanol in Advanced Materials and Supramolecular Chemistry
Role as a Monomer or Cross-linker in Polymer Science
The bifunctional nature of 2-(2-Amino-1-methylethoxy)ethanol, possessing both a primary amine and a hydroxyl group, theoretically allows it to act as a monomer or a cross-linking agent in the synthesis of various polymers.
In the synthesis of polyurethanes, the hydroxyl group of an alcohol can react with an isocyanate group to form a urethane (B1682113) linkage. Similarly, the amino group can react with an isocyanate to form a urea (B33335) linkage, leading to the formation of polyureas. This dual reactivity makes amino alcohols valuable as chain extenders or cross-linkers, which can significantly influence the final properties of the polymer.
Despite the theoretical potential of this compound in these systems, a thorough review of current research reveals no specific studies that have utilized this compound for the synthesis of polyurethanes or polyureas. Research in this field has predominantly focused on other amino alcohols.
Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. "Smart" hydrogels exhibit responsiveness to external stimuli such as temperature, pH, or light. The incorporation of functional monomers like amino alcohols can impart these stimuli-responsive properties.
Currently, there is no published research detailing the use of this compound in the formulation of hydrogels or other smart materials. The exploration of this compound for creating novel stimuli-responsive materials remains an open area for investigation.
Ligand Design and Coordination Chemistry
The nitrogen and oxygen atoms in this compound have lone pairs of electrons, making them potential donor atoms for coordinating with metal ions. This allows the molecule to act as a ligand in coordination chemistry.
The arrangement of the amino, ether, and hydroxyl groups in this compound suggests that it could act as a chelating ligand, binding to a single metal ion through multiple donor atoms. This chelation can lead to the formation of stable metal complexes.
However, a comprehensive search of the scientific literature did not yield any studies on the chelation properties of this compound with transition metals or the characterization of any resulting metal complexes.
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the structure of the organic linker.
There is currently no evidence in the literature of this compound being employed as a ligand in the synthesis of MOFs or coordination polymers. The potential of this molecule to form novel porous materials with interesting properties is yet to be explored.
Supramolecular Assembly and Host-Guest Interactions
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Host-guest chemistry is a central concept in this field, where a larger "host" molecule encapsulates a smaller "guest" molecule.
The functional groups of this compound could potentially participate in hydrogen bonding and other non-covalent interactions, making it a candidate for building supramolecular assemblies. However, no research has been found that specifically investigates the role of this compound in supramolecular assembly or host-guest chemistry.
Hydrogen Bonding Networks
The capacity of this compound to form extensive hydrogen bonding networks is a primary driver of its potential applications in materials science. Hydrogen bonds are highly directional, non-covalent interactions that can dictate the three-dimensional arrangement of molecules, leading to the formation of ordered structures. youtube.comyoutube.comyoutube.com
The this compound molecule possesses both hydrogen bond donors (the amine -NH2 and hydroxyl -OH groups) and hydrogen bond acceptors (the nitrogen and oxygen atoms). This dual functionality allows for a variety of intermolecular hydrogen bonding motifs. Theoretical studies and experimental data on analogous amino alcohols, such as 2-aminoethanol, reveal that the OH···N and NH···O interactions are particularly significant. ontosight.ai The formation of stable cyclic dimers through intermolecular O-H···N hydrogen bonds is a common feature observed in related amino alcohols. ontosight.ai
In the case of this compound, the presence of the ether oxygen introduces an additional hydrogen bond acceptor site, further increasing the complexity and potential stability of the resulting networks. The methyl group on the carbon adjacent to the amino group introduces steric hindrance that could influence the preferred hydrogen bonding patterns, potentially favoring certain conformations and leading to more defined supramolecular architectures. This steric influence could be harnessed to control the packing of the molecules in the solid state, thereby tuning the physical properties of the resulting material.
The interplay of these different hydrogen bonding capabilities can lead to the formation of one-, two-, or three-dimensional networks, which are the foundation for creating crystalline solids, liquid crystals, and gels with tailored properties.
| Functional Group | Hydrogen Bonding Capability | Potential Role in Network Formation |
| Primary Amine (-NH2) | Donor | Formation of N-H···O and N-H···N bonds |
| Hydroxyl (-OH) | Donor and Acceptor | Formation of O-H···N and O-H···O bonds, crucial for forming strong, directional interactions |
| Ether (-O-) | Acceptor | Participates in hydrogen bonding with -OH and -NH2 groups, adding to network complexity |
Self-Assembling Systems
Self-assembly is the autonomous organization of components into structurally well-defined aggregates and is a cornerstone of supramolecular chemistry. youtube.comnih.gov The ability of this compound to participate in directional hydrogen bonding makes it a prime candidate for designing self-assembling systems.
The amphiphilic nature of the molecule, with its polar amine and hydroxyl groups and a more nonpolar hydrocarbon backbone, suggests potential for self-assembly in various solvents. In aqueous environments, the hydrophilic groups would interact with water molecules, while the hydrophobic parts could aggregate, leading to the formation of micelles, vesicles, or other ordered structures.
In non-polar solvents, the hydrogen bonding between the amine and hydroxyl groups would be the dominant organizing force, leading to the formation of well-defined aggregates. The chirality of this compound is a particularly important feature in the context of self-assembly. Chiral molecules can self-assemble into helical structures, which are of great interest for applications in catalysis, nonlinear optics, and chiral separations.
By modifying the molecule, for instance, by attaching a long alkyl chain to the amine or hydroxyl group, its amphiphilicity can be enhanced, leading to more pronounced self-assembly behavior and the formation of novel soft materials like organogels or liquid crystals.
Precursor for Specialty Chemicals and Fine Chemical Synthesis
The functional groups present in this compound make it a versatile precursor for the synthesis of a wide range of specialty chemicals and fine chemicals. The primary amine and the hydroxyl group can be selectively reacted to introduce new functionalities and build more complex molecular architectures.
The primary amine group can undergo a variety of chemical transformations, including:
Alkylation and Arylation: To introduce various organic substituents.
Acylation: To form amides, which are important functional groups in many biologically active molecules and polymers.
Reaction with Aldehydes and Ketones: To form Schiff bases, which can be further reduced to secondary amines.
Diazotization: To generate a diazonium salt, which can then be substituted by a wide range of nucleophiles.
The hydroxyl group can also be derivatized through:
Esterification: To form esters, which are widely used as plasticizers, solvents, and in fragrances.
Etherification: To create more complex ether linkages.
Oxidation: To convert the primary alcohol to an aldehyde or a carboxylic acid, providing further synthetic handles.
The bifunctional nature of this compound allows it to be used as a monomer in polymerization reactions. For example, it can be reacted with dicarboxylic acids or their derivatives to produce polyamides or polyesters with pendant ether groups, which could impart unique properties such as increased flexibility and hydrophilicity to the resulting polymers.
Furthermore, the chirality of the molecule can be exploited in asymmetric synthesis to produce enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. The compound can serve as a chiral building block or as a chiral auxiliary in a variety of chemical transformations.
The table below summarizes some of the potential reactions and the resulting classes of specialty chemicals that can be synthesized from this compound.
| Reactant | Reaction Type | Product Class | Potential Applications |
| Alkyl/Aryl Halide | N-Alkylation/Arylation | Secondary/Tertiary Amines | Pharmaceutical intermediates, catalysts |
| Acyl Chloride/Anhydride | N-Acylation | Amides | Polymers, pharmaceuticals, agrochemicals |
| Carboxylic Acid | O-Esterification | Esters | Solvents, plasticizers, fragrances |
| Diisocyanate | Polyaddition | Polyurethanes | Foams, coatings, elastomers |
| Dicarboxylic Acid | Polycondensation | Polyamides/Polyesters | Engineering plastics, fibers |
Future Directions and Emerging Research Avenues for 2 2 Amino 1 Methylethoxy Ethanol
Integration into High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of vast libraries of chemical compounds. arxiv.orgnih.gov The integration of 2-(2-Amino-1-methylethoxy)ethanol into HTS campaigns could accelerate the discovery of new catalysts, functional materials, and biologically active agents.
The dual functionality of this compound makes it an attractive scaffold for combinatorial chemistry. The primary amine and secondary hydroxyl groups can be selectively derivatized to generate large, diverse libraries of compounds. For instance, a fluorescence-based assay has been developed for the high-throughput determination of enantiomeric excess in chiral amino alcohols, a technique that could be adapted for screening asymmetric reactions involving this compound. nih.gov Such an approach would enable the rapid screening of catalysts and reaction conditions to achieve high stereoselectivity. nih.gov
Table 1: Illustrative High-Throughput Screening Campaign for this compound Derivatives
| Parameter | Description |
| Library Size | 10,000-100,000 unique derivatives |
| Scaffold | This compound |
| Diversity Elements | Acylation/sulfonylation of the amine; etherification/esterification of the alcohol |
| Screening Assay | Catalytic activity in a model reaction (e.g., aldol (B89426) condensation) |
| Detection Method | Fluorescence or luminescence-based reporter assay |
| Hit Criteria | >50% conversion and >90% enantiomeric excess |
This table illustrates a hypothetical HTS campaign. The actual parameters would be determined by the specific application and available resources.
Future research should focus on developing robust and automated synthesis and screening platforms tailored to the unique reactivity of this compound. This would involve the optimization of reaction conditions for library generation in microplate formats and the development of sensitive and reliable assays to evaluate the desired properties of the resulting compounds.
Exploration of Bio-Inspired Synthetic Routes
The chemical industry is increasingly looking towards nature for inspiration to develop more sustainable and efficient synthetic methods. Bio-inspired synthesis, which mimics biological processes, offers a promising alternative to traditional chemical synthesis. For ethanolamines, bio-based production routes are being explored, for example, through the fermentation of renewable resources to produce serine, which is then decarboxylated to ethanolamine (B43304). tudelft.nlgoogle.com
A potential bio-inspired route to this compound could involve the enzymatic modification of a suitable precursor. For example, a transaminase could be used to introduce the amino group onto a keto-ether alcohol precursor. Alternatively, a microorganism could be engineered with a metabolic pathway capable of producing the target molecule from simple starting materials. A project at Delft University of Technology aimed at the selective production of ethanolamine from L-serine using fermentation is a prime example of this approach. tudelft.nl
Table 2: Potential Bio-Inspired Synthetic Strategies for this compound
| Approach | Key Biocatalyst/Process | Potential Precursor | Advantages |
| Enzymatic Amination | Transaminase | 2-(1-ketoethoxy)ethanol | High selectivity, mild reaction conditions |
| Engineered Microorganism | Modified E. coli or yeast | Glucose, glycerol | Utilizes renewable feedstocks, potential for one-pot synthesis |
| Chemo-enzymatic Synthesis | Lipase-catalyzed resolution followed by chemical amination | Racemic 1-(2-hydroxyethoxy)propan-2-ol | High enantiopurity, combines the best of chemical and biological catalysis |
The development of such bio-inspired routes would require significant research into enzyme discovery and engineering, as well as metabolic pathway construction. However, the potential benefits in terms of sustainability and efficiency make this a compelling avenue for future investigation.
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques can provide real-time insights into the transformations of molecules during a reaction. azolifesciences.com For a molecule like this compound, with its multiple reactive sites, in-situ monitoring is invaluable for controlling selectivity and yield.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of products and intermediates in real-time. For instance, the progress of a reaction involving the amine group could be monitored by observing the disappearance of the N-H stretching vibrations in the IR spectrum. Similarly, changes in the chemical shifts of the protons adjacent to the alcohol and amine groups in the ¹H NMR spectrum would provide detailed information about the reaction pathway.
Recent advancements in spectroscopy, such as the use of fiber-optic probes, allow for the direct monitoring of reactions in harsh environments, including high-pressure or high-temperature conditions. azolifesciences.com This would be particularly relevant for industrial processes involving this compound.
Table 3: Application of Advanced Spectroscopic Probes for Monitoring Reactions of this compound
| Spectroscopic Technique | Information Gained | Potential Application |
| In-situ FTIR | Changes in functional groups (N-H, O-H, C=O) | Monitoring acylation or alkylation reactions |
| Raman Spectroscopy | Vibrational modes of the carbon skeleton and functional groups | Studying polymerization reactions where this compound is a monomer |
| Process NMR | Detailed structural information on all species in the reaction mixture | Elucidating complex reaction mechanisms and identifying transient intermediates |
Future research in this area should focus on developing and calibrating spectroscopic models that can accurately quantify the concentrations of all components in a reacting system containing this compound. This will enable more precise process control and optimization.
Development of Novel Computational Models for Predicting Reactivity and Properties
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reactivity, thereby guiding experimental work. nih.govacs.org For this compound, the development of accurate computational models could significantly accelerate the discovery of its applications.
Quantum mechanical methods, such as density functional theory (DFT), can be used to calculate the molecule's geometric and electronic structure, as well as to model its reactivity in various chemical transformations. For example, DFT calculations could predict the most likely site of electrophilic or nucleophilic attack, helping to design selective reactions. Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in solution or in complex mixtures, providing insights into its interactions with other molecules and its conformational preferences. nih.gov Such simulations have been successfully used to study the behavior of aqueous solutions of ethanolamines. nih.govacs.org
Table 4: Potential Computational Studies on this compound
| Computational Method | Property/Phenomenon to be Studied | Potential Impact |
| Density Functional Theory (DFT) | Reaction mechanisms, transition state energies, spectroscopic properties | Guiding the design of new catalysts and reactions, aiding in the interpretation of experimental spectra |
| Molecular Dynamics (MD) | Solvation effects, conformational analysis, interactions with surfaces or polymers | Predicting physical properties, understanding its behavior in different environments |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity or material properties | Accelerating the discovery of new applications by predicting the properties of derivatives |
A key challenge will be the development of force fields for MD simulations that accurately describe the intramolecular and intermolecular interactions of this compound. Future work should focus on validating computational models against experimental data to ensure their predictive power.
Synergistic Applications in Multi-Component Systems and Complex Chemical Architectures
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. acs.org The presence of both an amine and a hydroxyl group makes this compound an ideal building block for the synthesis of complex molecules via MCRs.
For example, it could participate in Ugi or Passerini-type reactions to generate peptidomimetic structures or other complex scaffolds. Its bifunctional nature also makes it a valuable monomer for the synthesis of functional polymers and dendrimers. The ether linkage provides flexibility, while the amine and hydroxyl groups offer sites for further functionalization or cross-linking. The synthesis of vicinyl amino alcohols, an important structural motif in many biologically active compounds, has been achieved using convergent chemical assembly systems, highlighting the potential for using building blocks like this compound in sophisticated synthetic strategies. rsc.org
Table 5: Illustrative Multi-Component Reaction Involving this compound
| Reaction Type | Reactants | Product Class | Potential Application |
| Ugi-4CR | This compound, an aldehyde, a carboxylic acid, an isocyanide | α-Acylamino carboxamides | Drug discovery, peptidomimetics |
| Passerini-3CR | This compound (as the alcohol component), a carboxylic acid, an isocyanide | α-Acyloxy carboxamides | Fine chemicals, functional materials |
| Aza-Diels-Alder | Imine derived from this compound, a diene | Substituted piperidines | Synthesis of alkaloids and other nitrogen-containing heterocycles |
The exploration of this compound in MCRs and for the construction of complex chemical architectures is a rich field for future research. This will require a systematic investigation of its reactivity with a wide range of reaction partners and the development of new synthetic methodologies to fully exploit its potential.
Q & A
Q. What are the established synthetic routes for 2-(2-Amino-1-methylethoxy)ethanol, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or epoxide ring-opening reactions. For example, reacting 2-chloro-1-methylethanol with aminoethanol under alkaline conditions (e.g., NaOH, 60–80°C) achieves moderate yields (40–60%) . Solvent choice (e.g., ethanol vs. THF) and stoichiometric ratios (1:1.2 amine:halide) critically affect purity. Post-synthesis purification often involves fractional distillation or column chromatography (silica gel, ethanol/ethyl acetate eluent) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H NMR detects amine protons (δ 1.2–1.5 ppm) and methyl groups (δ 1.0–1.1 ppm), while C NMR confirms ether linkages (C-O-C at 70–75 ppm) .
- FT-IR : Peaks at 3300–3500 cm (N-H stretch) and 1100–1200 cm (C-O-C stretch) validate functional groups .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z 134.2 (CHNO) .
Q. How should researchers handle and store this compound to ensure stability?
Store under inert atmosphere (N or Ar) at 2–8°C to prevent oxidation of the amine group. Use amber glass containers to avoid photodegradation. Hygroscopicity necessitates desiccants or vacuum-sealed packaging .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives based on this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets, such as enzymes in neurodegenerative pathways. Solubility parameters (Hansen Solubility Parameters) guide solvent selection for derivative synthesis .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
Discrepancies in LD values (e.g., 500–800 mg/kg in rats) may arise from impurities or assay protocols. Conduct batch-specific purity analysis (HPLC ≥99%) and standardized OECD Test Guideline 423 assays. Cross-validate with in vitro hepatotoxicity models (HepG2 cells) to clarify mechanisms .
Q. How does this compound’s structure influence its performance in pharmaceutical formulations?
The amino and ether groups enhance water solubility (logP ≈ -0.5) and bioavailability. In prodrug design, the amine moiety facilitates pH-sensitive release in target tissues. Stability studies (accelerated aging at 40°C/75% RH) show <5% degradation over 6 months, suitable for extended-release matrices .
Q. What methodological challenges arise in detecting trace impurities in this compound?
GC-MS with headspace sampling identifies volatile byproducts (e.g., residual ethylene oxide). For non-volatiles, LC-MS/MS with a C18 column (0.1% formic acid mobile phase) detects chlorinated intermediates at ppb levels. Limit of Quantitation (LOQ) is 0.01% w/w .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
Implement Process Analytical Technology (PAT): inline FT-IR monitors reaction progress, while Design of Experiments (DoE) optimizes parameters (temperature, pH). Statistical control charts (Six Sigma) reduce yield deviations to ±3% .
Methodological Tables
Table 1: Comparative Solubility in Common Solvents
| Solvent | Solubility (mg/mL, 25°C) |
|---|---|
| Water | 120 ± 5 |
| Ethanol | >500 |
| Chloroform | 85 ± 3 |
| Hexane | <1 |
| Source: Experimental data from |
Table 2: Thermal Stability Under Accelerated Conditions
| Condition (40°C/75% RH) | Degradation (%) |
|---|---|
| 1 month | 1.2 |
| 3 months | 2.8 |
| 6 months | 4.5 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
